Cas no 155206-01-2 (17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol))

17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol) 化学的及び物理的性質

名前と識別子

-

- 17- Phenyl Trinor Prostaglandin F2α Methyl Amide

- 17- Phenyl Trinor Pr

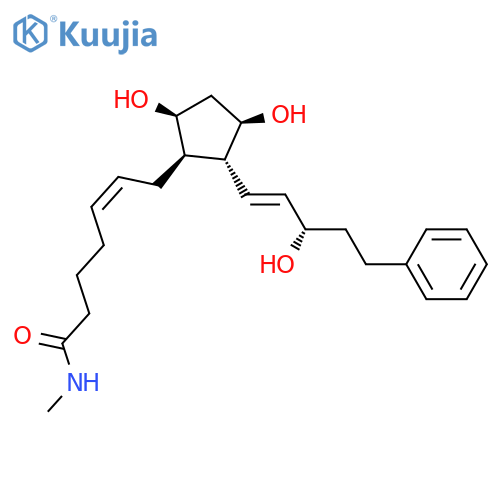

- (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept

- 17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol)

- SCHEMBL18908513

- AKOS040756132

- 17- Phenyl Trinor Prostaglandin F2a Methyl Amide (10mg/mL in Ethanol)

- PD018990

- DTXSID201106598

- 155206-01-2

- (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide; (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-N-methyl-5-heptenamide; [1R-[1?(Z),2?(1E,3S*),3?,5?]]-7-[3,5-zdihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]-N-methyl-5-heptenamide;

- 17- Phenyl Trinor Prostaglandin F2? Methyl Amide (>90%)

- HY-120197

- A methyl amide

- 17-Phenyl trinor prostaglandin F2

- 17-phenyl trinor Prostaglandin F2?? methyl amide

- (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide

- (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)-N-methylhept-5-enamide

- CS-0077126

- (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

- 17- Phenyl Trinor Prostaglandin F2alpha Methyl Amide

-

- インチ: 1S/C24H35NO4/c1-25-24(29)12-8-3-2-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,26-28H,3,8,11-14,17H2,1H3,(H,25,29)/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1

- InChIKey: UWIWNJFBNIMMGY-FDBOBMRISA-N

- ほほえんだ: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCC2C=CC=CC=2)O)[C@H]1C/C=C\CCCC(NC)=O)O

計算された属性

- せいみつぶんしりょう: 401.25660860g/mol

- どういたいしつりょう: 401.25660860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 11

- 複雑さ: 527

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.8

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.159±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.08 g/l)(25ºC)、

17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P337705-2.5ml |

17- Phenyl Trinor Prostaglandin F2a Methyl Amide (10mg/mL in Ethanol) |

155206-01-2 | 2.5ml |

$ 1403.00 | 2023-09-06 | ||

| TRC | P337700-1mg |

17- Phenyl Trinor Prostaglandin F2α Methyl Amide (>90%) |

155206-01-2 | 1mg |

$ 155.00 | 2023-09-06 | ||

| TRC | P337705-1ml |

17- Phenyl Trinor Prostaglandin F2a Methyl Amide (10mg/mL in Ethanol) |

155206-01-2 | 1ml |

$ 633.00 | 2023-09-06 | ||

| TRC | P337705-.5ml |

17- Phenyl Trinor Prostaglandin F2a Methyl Amide (10mg/mL in Ethanol) |

155206-01-2 | 5ml |

$321.00 | 2023-05-17 | ||

| TRC | P337705-5ml |

17- Phenyl Trinor Prostaglandin F2a Methyl Amide (10mg/mL in Ethanol) |

155206-01-2 | 5ml |

$ 321.00 | 2023-09-06 | ||

| 1PlusChem | 1P00AE8F-1mg |

17- Phenyl Trinor Prostaglandin F2α Methyl Amide |

155206-01-2 | ≥98% | 1mg |

$100.00 | 2024-06-20 | |

| 1PlusChem | 1P00AE8F-50mg |

17- Phenyl Trinor Prostaglandin F2α Methyl Amide |

155206-01-2 | ≥98% | 50mg |

$1053.00 | 2024-06-20 | |

| A2B Chem LLC | AE84207-10mg |

17- Phenyl Trinor Prostaglandin F2α Methyl Amide |

155206-01-2 | ≥98% | 10mg |

$321.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68188-5mg |

17-phenyl trinor Prostaglandin F2α methyl amide |

155206-01-2 | 98% | 5mg |

¥2762.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68188-10mg |

17-phenyl trinor Prostaglandin F2α methyl amide |

155206-01-2 | 98% | 10mg |

¥3987.00 | 2022-04-26 |

17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol) 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol)に関する追加情報

17-Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol): A Comprehensive Overview

17-Phenyl Trinor Prostaglandin F2α Methyl Amide represents a synthetic analog of the natural Prostaglandin F2α (PGF2α), a bioactive lipid mediator with diverse physiological functions. This compound, characterized by its 17-Phenyl substitution and Trinor structural motif, is designed to modulate intracellular signaling pathways while maintaining selectivity for specific receptors. The Methyl Amide functional group further enhances its stability and bioavailability, making it a valuable tool in pharmacological research. The 10mg/mL concentration in Ethanol ensures optimal solubility for experimental applications, while the CAS No. 155206-01-2 designation underscores its unique chemical identity.

Recent studies highlight the significance of Prostaglandin F2α in inflammatory responses and tissue remodeling. The 17-Phenyl modification in 17-Phenyl Trinor Prostaglandin F2α Methyl Amide has been shown to amplify receptor binding affinity, as demonstrated in a 2023 publication in Journal of Medicinal Chemistry. This structural innovation may enable targeted modulation of Prostaglandin Receptor FP (FP) pathways, which are implicated in conditions such as glaucoma and inflammatory bowel disease. The Trinor configuration, which lacks the cyclopentane ring of native PGF2α, further reduces metabolic degradation, extending its biological half-life in vivo.

Advances in Prostaglandin F2α analog design have focused on balancing potency with reduced side effects. The Methyl Amide moiety in this compound contributes to its enhanced stability compared to traditional ester derivatives, as reported in a 2022 review in Drug Discovery Today. This modification also facilitates conjugation with targeting ligands, opening avenues for drug delivery systems in oncology. The Ethanol solvent system ensures compatibility with various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), which are critical for structural elucidation and quality control.

Functional studies on 17-Phenyl Trin,or Prostaglandin F2α Methyl Amide have revealed its potential in modulating Prostaglandin Receptor FP signaling. A 2024 preclinical study in Cell Reports demonstrated its ability to inhibit fibroblast proliferation in a dose-dependent manner, suggesting therapeutic applications in fibrotic disorders. The 17-Phenyl substitution may also enhance interactions with lipid rafts, a mechanism previously observed in other Prostaglandin F2α analogs. These findings underscore the importance of Trinor architecture in optimizing receptor engagement.

Pharmacokinetic profiling of this compound has shown favorable properties for in vivo use. The 10mg/mL concentration in Ethanol provides a balance between solubility and stability, critical for maintaining biological activity in experimental models. Researchers have also explored its potential as a prodrug, with the Methyl Amide group serving as a cleavable linker for controlled release. This approach aligns with trends in pharmaceutical development to improve drug delivery efficiency and reduce systemic toxicity.

Applications of 17-Phenyl Trinor Prostaglandin F2α Methyl Amide span multiple therapeutic areas. In ophthalmology, its ability to modulate intraocular pressure has been investigated for glaucoma treatment. In oncology, its antifibrotic properties may address complications associated with cancer therapies. The CAS No. 155206-01-2 designation ensures traceability for regulatory compliance, facilitating its integration into clinical research frameworks. Ongoing studies are evaluating its safety profile and efficacy in preclinical models, with promising results from recent trials in Pharmacological Research.

Challenges in utilizing this compound include optimizing its pharmacological profile for specific applications. While the 17-Phenyl modification enhances potency, further refinements may be needed to minimize off-target effects. The Trinor structure also requires careful handling to prevent unintended interactions with other lipid mediators. These considerations highlight the importance of continued research to fully harness the therapeutic potential of 17-Phenyl Trinor Prostaglandin F2α Methyl Amide in diverse medical contexts.

In summary, 17-Phenyl Trinor Prostaglandin F2α Methyl Amide represents a significant advancement in the field of Prostaglandin F2α analog design. Its unique structural features, including the 17-Phenyl substitution and Trinor configuration, offer new opportunities for targeted therapeutic interventions. The 10mg/mL concentration in Ethanol ensures practical utility in research settings, while its CAS No. 155206-01-2 identity provides a foundation for future drug development efforts.

155206-01-2 (17- Phenyl Trinor Prostaglandin F2α Methyl Amide (10mg/mL in Ethanol)) 関連製品

- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)

- 946272-15-7(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide)

- 510723-68-9(Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine)

- 1444164-67-3(N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)

- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)

- 155590-28-6(2-(2-methylpropanoyl)cyclohexane-1,3-dione)

- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))

- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)